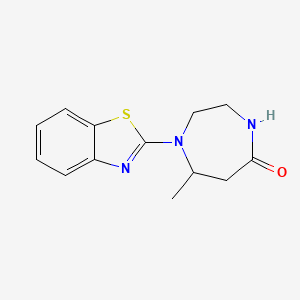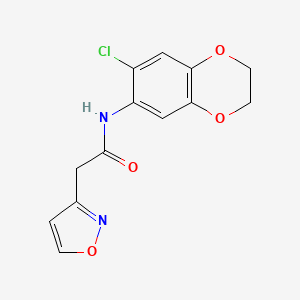
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is an inhibitor of a specific protein that plays a critical role in various biochemical and physiological processes.
Wirkmechanismus
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine inhibits PKR by binding to its catalytic domain. This prevents PKR from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of PKR has been shown to have various effects on cellular processes, including the regulation of gene expression, the inhibition of viral replication, and the modulation of the immune response.
Biochemical and Physiological Effects:
The inhibition of PKR by 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has various biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has several advantages for lab experiments. This compound is highly specific for PKR and does not inhibit other kinases. Additionally, 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine is stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of PKR. Additionally, the use of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine in combination with other inhibitors or drugs could lead to the development of new treatments for viral infections and inflammatory diseases. Finally, the study of the downstream effects of PKR inhibition could lead to a better understanding of the role of this protein in various cellular processes.
Synthesemethoden
The synthesis of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine involves a series of chemical reactions. The starting materials are 2-amino-5,6-dimethylpyridine and 2-bromoethyl methyl sulfone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has been extensively studied for its potential applications in scientific research. This compound is an inhibitor of a specific protein called protein kinase R (PKR). PKR plays a critical role in various cellular processes, including the regulation of gene expression and the response to stress.
Eigenschaften
IUPAC Name |
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10-11(2)17-14(12-6-4-5-7-15-12)18-13(10)16-8-9-21(3,19)20/h4-7H,8-9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUVVAAFAULRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NCCS(=O)(=O)C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)


![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)